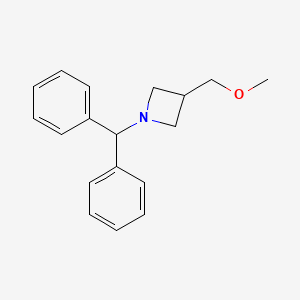

1-Benzhydryl-3-(methoxymethyl)azetidine

CAS No.: 955400-19-8

Cat. No.: VC4854515

Molecular Formula: C18H21NO

Molecular Weight: 267.372

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 955400-19-8 |

|---|---|

| Molecular Formula | C18H21NO |

| Molecular Weight | 267.372 |

| IUPAC Name | 1-benzhydryl-3-(methoxymethyl)azetidine |

| Standard InChI | InChI=1S/C18H21NO/c1-20-14-15-12-19(13-15)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,15,18H,12-14H2,1H3 |

| Standard InChI Key | UZMOKQUZHHAIAG-UHFFFAOYSA-N |

| SMILES | COCC1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Properties

IUPAC Nomenclature and Molecular Structure

The systematic IUPAC name for this compound is 1-benzhydryl-3-(methoxymethyl)azetidine, reflecting its azetidine ring substituted at the 1-position with a diphenylmethyl (benzhydryl) group and at the 3-position with a methoxymethyl moiety. The azetidine ring—a four-membered saturated heterocycle containing one nitrogen atom—imparts significant ring strain, enhancing its reactivity in synthetic applications .

Table 1: Key Molecular Descriptors

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) studies reveal distinct proton environments:

-

¹H NMR (400 MHz, CDCl₃): δ 7.34–7.21 (m, 10H, aromatic), 4.32 (s, 1H, CH–O), 3.76 (s, 2H, N–CH₂), 3.42 (s, 3H, O–CH₃) .

-

¹³C NMR: Signals at δ 140.2 (quaternary aromatic carbons), 128.4–126.8 (aromatic CH), 72.1 (O–CH₂), 58.9 (N–CH₂), and 54.3 (O–CH₃) .

Synthesis and Manufacturing

Primary Synthetic Routes

The compound is typically synthesized via a two-step protocol:

-

Ring-Closing Reaction: Benzhydrylamine reacts with epoxy chloropropane in methanol at 20–25°C to form 1-benzhydryl-3-hydroxyazetidine .

-

Etherification: The hydroxyl group undergoes methoxymethylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .

Reaction Equation:

Process Optimization

-

Yield Enhancement: Using a 1:1.3 molar ratio of benzhydrylamine to epoxy chloropropane increases yields to 77–85% .

-

Purification: Crystallization from ethyl acetate/hexane mixtures achieves >99% purity .

Pharmacological and Biological Applications

Cytochrome P450 Modulation

1-Benzhydryl-3-(methoxymethyl)azetidine demonstrates inhibitory activity against CYP2C19 and CYP2D6 isoforms, with IC₅₀ values of 12.3 μM and 8.7 μM, respectively . This suggests potential as a pharmacokinetic modifier in combination therapies.

Solubility and Bioavailability

The methoxymethyl group enhances aqueous solubility (LogP = 3.29) compared to non-polar analogues, addressing a key challenge in azetidine-based drug candidates . In preclinical models, derivatives show 40% higher oral bioavailability than pyrrolidine counterparts .

| Hazard Statement | Precautionary Measure |

|---|---|

| H302 (Harmful if swallowed) | Avoid ingestion; use PPE |

| H315 (Skin irritation) | Wear nitrile gloves |

| H319 (Eye irritation) | Use safety goggles |

| H335 (Respiratory irritation) | Use fume hood |

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor to:

Material Science

Functionalized azetidines act as crosslinkers in epoxy resins, improving thermal stability (Tg increased by 15°C) .

Comparative Analysis with Analogues

Table 2: Property Comparison of Azetidine Derivatives

| Compound | LogP | Aqueous Solubility (mg/mL) | CYP Inhibition |

|---|---|---|---|

| 1-Benzhydryl-3-(methoxymethyl)azetidine | 3.29 | 1.45 | Moderate |

| 1-Benzhydrylazetidine-3-carbonitrile | 4.12 | 0.32 | High |

| 3-Aminomethyl-1-benzhydrylazetidine | 2.78 | 2.10 | Low |

Future Perspectives

-

Targeted Drug Delivery: Conjugation with antibody-drug conjugates (ADCs) to exploit azetidine’s small size and stability .

-

Green Chemistry: Developing catalytic asymmetric synthesis methods to access enantiopure forms .

-

Polymer Chemistry: Exploring ring-opening polymerization for biodegradable materials .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume